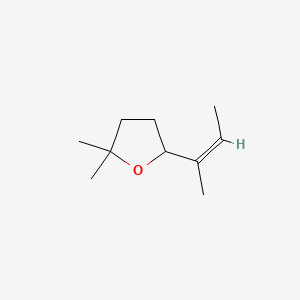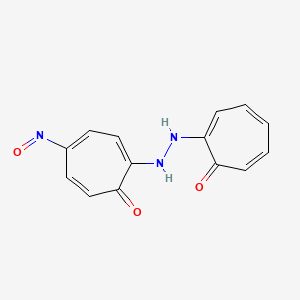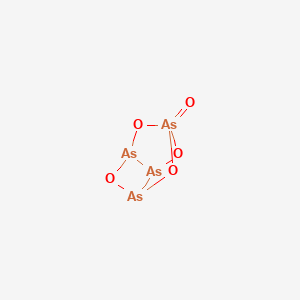
Tetraarsenic pentaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraarsenic pentaoxide is an inorganic compound with the chemical formula As₄O₅. It is a white, crystalline solid that is highly soluble in water. This compound is notable for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraarsenic pentaoxide can be synthesized through the oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction typically involves heating arsenic trioxide in the presence of the oxidizing agent under controlled conditions to ensure complete conversion to the pentoxide form.
Industrial Production Methods: Industrial production of this compound often involves the same oxidation process but on a larger scale. The reaction conditions are carefully monitored to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tetraarsenic pentaoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, sulfur dioxide, and other reducing agents.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenic compounds.
Reduction Products: Arsenic trioxide, arsenous acid.
Substitution Products: Various organoarsenic compounds depending on the substituents used.
Scientific Research Applications
Tetraarsenic pentaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential use as a therapeutic agent.
Industry: It is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which tetraarsenic pentaoxide exerts its effects involves several molecular targets and pathways:
Mitochondrial ROS Generation: It enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to cell death through oxidative stress.
Caspase Activation: It activates caspase-3, leading to apoptosis or programmed cell death in cancer cells.
Inhibition of Phosphorylation: It inhibits the phosphorylation of mitochondrial STAT3, further promoting cell death pathways.
Comparison with Similar Compounds
Arsenic Trioxide (As₂O₃): A commonly used arsenic compound with similar properties but different oxidation states and applications.
Arsenic Pentoxide (As₂O₅): Another arsenic compound with a higher oxidation state, used in different industrial applications.
Tetraarsenic Hexoxide (As₄O₆): Known for its anti-tumor effects and studied for its potential in cancer therapy.
Uniqueness: Tetraarsenic pentaoxide is unique due to its specific oxidation state and the balance of its chemical properties, making it suitable for a variety of applications that other arsenic compounds may not be as effective in.
Properties
CAS No. |
83527-55-3 |
|---|---|
Molecular Formula |
As4O5 |
Molecular Weight |
379.68 g/mol |
IUPAC Name |
2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
InChI |
InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
InChI Key |
FQBOAGZAOULRGQ-UHFFFAOYSA-N |
Canonical SMILES |
O=[As]12O[As]3O[As](O1)[As]3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


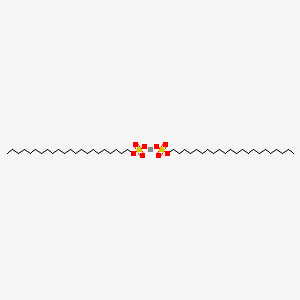
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
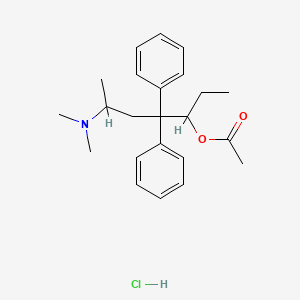

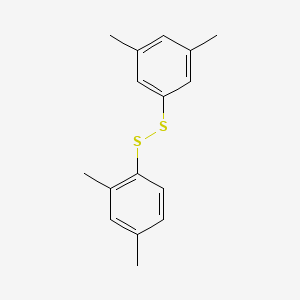

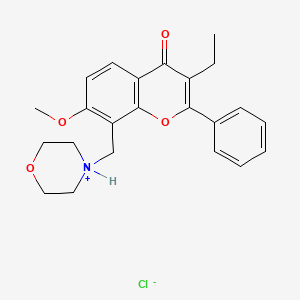

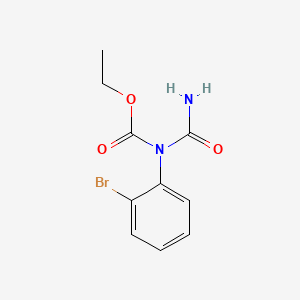
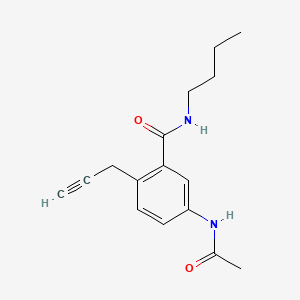
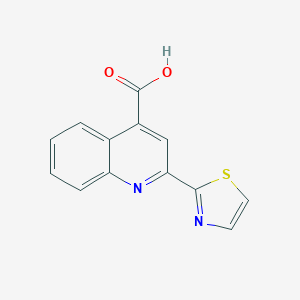
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
